1,4-Dibromobutane-2,2,3,3-d4
Overview
Description
1,4-Dibromobutane-2,2,3,3-d4 is a deuterated organic compound with the molecular formula BrCH2CD2CD2CH2Br. It is a stable isotope-labeled compound, where the hydrogen atoms at positions 2 and 3 are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties .
Preparation Methods
1,4-Dibromobutane-2,2,3,3-d4 can be synthesized through several methods. One common synthetic route involves the bromination of 1,4-butanediol or tetrahydrofuran with hydrogen bromide (HBr) in the presence of sulfuric acid. The reaction is typically carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
1,4-Dibromobutane-2,2,3,3-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted products.
Reduction Reactions: It can be reduced to form 1,4-butanediol or other related compounds.
Oxidation Reactions: Under certain conditions, it can be oxidized to form different products, although this is less common.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dibromobutane-2,2,3,3-d4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dibromobutane-2,2,3,3-d4 involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property is particularly useful in organic synthesis and the development of new materials .
Comparison with Similar Compounds
1,4-Dibromobutane-2,2,3,3-d4 can be compared with other similar compounds such as:
1,4-Dibromobutane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,3-Dibromopropane: A shorter chain brominated compound with different reactivity due to the position of the bromine atoms.
1,6-Dibromohexane: A longer chain brominated compound with different physical and chemical properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for studies involving isotopic effects and tracing chemical pathways .
Properties
IUPAC Name |
1,4-dibromo-2,2,3,3-tetradeuteriobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CBr)C([2H])([2H])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448453 | |
Record name | 1,4-Dibromobutane-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-63-1 | |
Record name | 1,4-Dibromobutane-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52089-63-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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